molecular formula C6H2BrClN2O B13587801 6-Bromo-4-chlorofuro[3,2-d]pyrimidine

6-Bromo-4-chlorofuro[3,2-d]pyrimidine

Cat. No.: B13587801
M. Wt: 233.45 g/mol
InChI Key: CPBFYMOWEPCUHT-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2O. It is a derivative of pyrimidine, featuring both bromine and chlorine substituents on a fused furo[3,2-d]pyrimidine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophenes undergo cyclization to form pyrimidone intermediates.

    Bromination: The pyrimidone intermediates are then brominated using bromine or a brominating agent.

    Chlorination: Finally, the brominated intermediates are chlorinated to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process relies on standard laboratory equipment and avoids the use of chromatography for purification, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furo[3,2-d]pyrimidine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

6-Bromo-4-chlorofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
  • 6-Bromo-4-chloropyrrolo[2,3-d]pyrimidine

Comparison: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its furo[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties compared to its thieno, pyrido, and pyrrolo analogs. The presence of both bromine and chlorine substituents further enhances its reactivity and potential for diverse chemical modifications .

Properties

Molecular Formula

C6H2BrClN2O

Molecular Weight

233.45 g/mol

IUPAC Name

6-bromo-4-chlorofuro[3,2-d]pyrimidine

InChI

InChI=1S/C6H2BrClN2O/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H

InChI Key

CPBFYMOWEPCUHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=C1N=CN=C2Cl)Br

Origin of Product

United States

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